Cas no 334918-15-9 (4-ethylthiophene-3-carboxylic acid)

4-Ethylthiophene-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with an ethyl group at the 4-position and a carboxyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive carboxyl group enables facile derivatization, while the ethyl substituent can influence electronic and steric properties. The thiophene core contributes to its utility in conjugated systems and coordination chemistry. Suitable for use in cross-coupling reactions, esterifications, and amide formations, it offers a balance of stability and reactivity for tailored synthetic applications.
4-ethylthiophene-3-carboxylic acid structure
334918-15-9 structure
Product Name:4-ethylthiophene-3-carboxylic acid
CAS No:334918-15-9
MF:C7H8O2S
MW:156.202220916748
CID:301876
PubChem ID:20322059
Update Time:2025-06-12

4-ethylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylicacid, 4-ethyl-
    • 4-Ethyl-3-thiophenecarboxylicacid
    • AG-F-12994
    • CTK1C1665
    • 4-ethylthiophene-3-carboxylic acid
    • DTXSID40605199
    • AKOS006371999
    • 334918-15-9
    • SCHEMBL11636597
    • Z1198727066
    • EN300-1722612
    • Inchi: 1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
    • InChI Key: FBHHSDUHWIDOJK-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)C(=C1)CC

Computed Properties

  • Exact Mass: 156.02454
  • Monoisotopic Mass: 156.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • PSA: 37.3

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4-ethylthiophene-3-carboxylic acid Related Literature

Additional information on 4-ethylthiophene-3-carboxylic acid

Introduction to 4-ethylthiophene-3-carboxylic acid (CAS No. 334918-15-9)

4-ethylthiophene-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 334918-15-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic carboxylic acid derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry and material science. The compound features a thiophene ring substituted with an ethyl group at the 4-position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold for further chemical modifications.

The structural framework of 4-ethylthiophene-3-carboxylic acid contributes to its distinct chemical properties, including moderate solubility in polar organic solvents and reactivity that allows for diverse functionalization. In recent years, the compound has been explored as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its thiophene core is a common motif in pharmaceuticals, known for its ability to interact with biological targets such as enzymes and receptors.

One of the most compelling aspects of 4-ethylthiophene-3-carboxylic acid is its utility in the synthesis of pharmacologically active compounds. Researchers have leveraged its structure to develop derivatives with potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The carboxylic acid group at the 3-position provides a handle for further derivatization, enabling the creation of esters, amides, or other functional groups that can enhance bioavailability or target specificity.

Recent studies have highlighted the role of thiophene derivatives in medicinal chemistry, emphasizing their broad spectrum of biological activities. For instance, modifications of the thiophene ring have been shown to influence receptor binding affinity and metabolic stability, critical factors in drug design. The ethyl substituent at the 4-position further modulates these properties, contributing to the compound's overall pharmacokinetic profile. This makes 4-ethylthiophene-3-carboxylic acid a valuable intermediate in the pursuit of new drug candidates.

The synthesis of 4-ethylthiophene-3-carboxylic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as ethyl thiophene or thioethers. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In addition to its pharmaceutical relevance, 4-ethylthiophene-3-carboxylic acid has shown promise in material science applications. Its aromatic structure and electronic properties make it a candidate for use in organic semiconductors and optoelectronic materials. Researchers are investigating its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where thiophene-based compounds are increasingly recognized for their performance advantages.

The chemical reactivity of 4-ethylthiophene-3-carboxylic acid allows for further functionalization into more complex derivatives with tailored properties. For example, esterification or amidation of the carboxylic acid group can yield compounds with enhanced solubility or bioavailability. Additionally, alkylation or aryllation reactions on the thiophene ring can introduce new substituents that modulate electronic characteristics or biological activity. These modifications are essential for optimizing drug-like properties such as potency, selectivity, and pharmacokinetics.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 4-ethylthiophene-3-carboxylic acid and its derivatives. These tools help predict interaction profiles with biological targets and guide experimental design. By integrating experimental data with computational insights, researchers can accelerate the discovery process and identify promising candidates for further development.

Future research directions may explore novel synthetic routes to improve scalability and sustainability in producing 4-ethylthiophene-3-carboxylic acid. Green chemistry principles are increasingly being applied to develop environmentally friendly synthetic methods that minimize waste and energy consumption. Such advancements would not only enhance cost-efficiency but also align with global efforts toward sustainable chemical manufacturing.

The versatility of 4-ethylthiophene-3-carboxylic acid as a chemical scaffold underscores its importance in both academic research and industrial applications. As our understanding of its properties grows, so does its potential to contribute to breakthroughs in medicine and materials science. Continued exploration into this compound promises to yield new insights and innovations that could benefit society in numerous ways.

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